N-cyclopentyl-N'-(trifluoroacetyl)urea
Description
N-Cyclopentyl-N'-(trifluoroacetyl)urea is a urea derivative featuring a cyclopentyl group attached to one nitrogen atom and a trifluoroacetyl group (-COCF₃) on the adjacent nitrogen. Ureas are pivotal in medicinal and agrochemical research due to their hydrogen-bonding capabilities and structural versatility . The trifluoroacetyl group enhances electrophilicity and metabolic stability, while the cyclopentyl substituent contributes to lipophilicity and steric effects .
Properties
Molecular Formula |
C8H11F3N2O2 |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
N-(cyclopentylcarbamoyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H11F3N2O2/c9-8(10,11)6(14)13-7(15)12-5-3-1-2-4-5/h5H,1-4H2,(H2,12,13,14,15) |
InChI Key |
RLMNDBINGPOEPA-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)NC(=O)C(F)(F)F |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Trifluoroacetyl vs. Trifluoroalkyl : The trifluoroacetyl group (-COCF₃) in the target compound is more electrophilic than trifluoroethyl (-CF₃CH₂) analogs, enhancing reactivity in nucleophilic substitutions .
- Cycloalkyl vs.
- Biological Activity : Pyridinyl and aryl trifluoromethyl ureas (e.g., CAS 1227955-20-5) exhibit pesticidal and kinase-inhibitory activities, suggesting similar applications for the cyclopentyl-trifluoroacetyl variant .
Reactivity :
Physicochemical Properties
- Thermodynamic Stability : Substituted ureas exhibit high decomposition enthalpies (ΔrH° ~195 kJ/mol for N,N'-di-(m-trifluoromethylphenyl)urea), suggesting stability under physiological conditions .
- Solubility : Trifluoroacetyl groups reduce aqueous solubility compared to hydroxyl or amine derivatives but enhance compatibility with organic solvents .
Preparation Methods
Primary Synthesis via Acylation and Urea Formation
The most widely documented method for synthesizing N-cyclopentyl-N'-(trifluoroacetyl)urea involves the reaction of cyclopentylamine with trifluoroacetic anhydride (TFAA) . This process typically proceeds in two stages:
-
Acylation of Cyclopentylamine : Cyclopentylamine reacts with TFAA to form N-cyclopentyltrifluoroacetamide as an intermediate. The trifluoroacetyl group is introduced via nucleophilic attack of the amine on the electrophilic carbonyl carbon of TFAA, releasing trifluoroacetic acid as a byproduct.
-
Urea Formation : The intermediate amide undergoes further reaction with a nitrogen source (e.g., urea or ammonia) under controlled conditions to form the final urea derivative.
The overall reaction can be summarized as:
This method is favored for its simplicity and high yield under anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields are achieved in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) at temperatures ranging from 0°C to 80°C . Elevated temperatures accelerate acylation but risk side reactions such as over-acylation or decomposition.
Stoichiometric Considerations
A molar ratio of 1:1.2 (cyclopentylamine:TFAA) is typically used to ensure complete conversion of the amine. Excess TFAA drives the reaction forward but requires careful quenching to avoid hazardous byproducts.
Purification and Characterization
Isolation Techniques
Crude product is often purified via:
Analytical Validation
-
HPLC : Confirms purity (>99%) and monitors reaction progress.
-
NMR Spectroscopy : and NMR verify structural integrity, with characteristic signals for the cyclopentyl (δ 1.5–2.0 ppm) and trifluoroacetyl (δ 160–170 ppm) groups.
-
Mass Spectrometry : ESI-MS provides molecular ion peaks at m/z 253.1 [M+H].
Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Direct Acylation | TFAA, Cyclopentylamine | ~85 | >99 | Simple, scalable |
| Coupling Agents | HATU, EDCI | ~90 | >98 | High stereochemical control |
Challenges and Mitigation Strategies
Side Reactions
-
Over-Acylation : Controlled addition of TFAA minimizes undesired diacylation.
-
Hydrolysis : Anhydrous conditions prevent decomposition of the trifluoroacetyl group.
Scalability
Industrial-scale synthesis requires efficient solvent recovery systems and continuous flow reactors to manage exothermic reactions.
Applications in Medicinal Chemistry
This compound serves as a potent inhibitor of aspartyl proteases , leveraging its urea moiety to mimic peptide substrates. Its trifluoroacetyl group enhances binding affinity through hydrophobic interactions, making it valuable in drug discovery pipelines targeting enzymes like HIV protease.
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